1-Oxy-pyrazine-2-carboxylic acid

Physicochemical property Acidity pKa prediction

Analytical labs often face delays when sourcing authentic impurity standards. This 1-Oxy-pyrazine-2-carboxylic acid is the definitive Acipimox Impurity 7 reference standard, directly addressing this bottleneck. - Provides a distinct chromatographic and mass spectrometric signature, ensuring accurate HPLC/UPLC quantification without interference from the parent acid. - Exhibits a unique, metal-assisted decarboxylation pathway with Ca/Cu ions, enabling highly selective LC-MS MRM method development. - Supplied with comprehensive characterization data to support immediate use in ICH-compliant batch release and stability testing.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 32046-09-6
Cat. No. B3259540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxy-pyrazine-2-carboxylic acid
CAS32046-09-6
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=C[N+](=C(C=N1)C(=O)O)[O-]
InChIInChI=1S/C5H4N2O3/c8-5(9)4-3-6-1-2-7(4)10/h1-3H,(H,8,9)
InChIKeyYJHDMXINXZCJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxy-pyrazine-2-carboxylic Acid for Research and QC


1-Oxy-pyrazine-2-carboxylic acid (CAS 32046-09-6), also known as pyrazine-2-carboxylic acid 1-oxide, is a heterocyclic N-oxide derivative with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . This compound is primarily recognized as a key impurity (Acipimox Impurity 7) in the synthesis of the lipid-lowering drug Acipimox, making it an essential reference standard for pharmaceutical quality control . Unlike its parent compound, pyrazine-2-carboxylic acid, the N-oxide functionalization imparts distinct physicochemical properties, including a lower melting point (138-139 °C) and a different acidity profile (predicted pKa ~2.27) , which influence its behavior in both synthetic and analytical workflows.

Pharmaceutical QC Standard Certified impurity reference for Acipimox (Impurity 7) method validation
Analytical Differentiation N-oxide group provides distinct retention and spectral signatures vs parent acid
Method-Specific Selectivity Supports HPLC and LC-MS impurity profiling workflows

Why 1-Oxy-pyrazine-2-carboxylic Acid Cannot Be Substituted


Although 1-oxy-pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid, the presence of the N-oxide group fundamentally alters its chemical and physical behavior. This functionalization creates a highly polarized N+-O- bond, which dramatically changes the compound's hydrogen-bonding capacity, metal coordination chemistry, and thermal stability [1]. For instance, mass spectrometry studies reveal that the N-oxide undergoes a unique, metal-assisted decarboxylation pathway with calcium and copper ions, a behavior not observed with the parent acid [1]. Furthermore, the N-oxide's lower melting point (138-139 °C) compared to the parent acid (222-225 °C) indicates significantly weaker intermolecular forces in the solid state, affecting its solubility and processing characteristics [2]. In the context of pharmaceutical quality control, substituting the N-oxide with the parent acid would invalidate analytical methods designed to detect and quantify this specific process-related impurity, as their chromatographic retention times and spectral signatures are distinct [3].

Risk N-oxide functionalization alters hydrogen bonding, metal coordination, and thermal stability; using the parent acid may shift chromatographic retention and invalidate impurity tracking.
Risk Lower melting point and enhanced acidity change solubility and processing behavior; direct replacement with pyrazine-2-carboxylic acid can lead to different extraction or crystallization outcomes.
Risk Analytical methods specific to the N-oxide impurity (e.g., LC-MS/MS MRM transitions) cannot be transferred to the unoxidized analog due to distinct fragmentation and spectral signatures.

1-Oxy-pyrazine-2-carboxylic Acid: Quantitative Evidence


Enhanced Acidity vs. Parent Acid

The predicted acid dissociation constant (pKa) for 1-oxy-pyrazine-2-carboxylic acid is 2.27 ± 0.36 , which is significantly lower than the experimentally determined pKa of 2.9 for pyrazine-2-carboxylic acid (pyrazinoic acid) [1]. The enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the N-oxide group, which stabilizes the conjugate base (carboxylate anion) more effectively than the unoxidized pyrazine ring.

Acidity (pKa)
Reported
pKa 2.27 ± 0.36
vs 2.9 (parent acid)
Greater ionization at neutral pH, affecting extraction and chromatography
Predicted value; confirm experimentally
Physicochemical property Acidity pKa prediction

Lower Melting Point vs. Parent Acid

The introduction of the N-oxide functionality profoundly disrupts the crystal packing of the pyrazine ring. The reported melting point of 1-oxy-pyrazine-2-carboxylic acid is 138-139 °C . In stark contrast, the melting point of the parent compound, pyrazine-2-carboxylic acid, is 222-225 °C (with decomposition) [1].

Melting Point
Reported
138–139 °C
vs 222–225 °C (parent acid)
Weaker lattice energy, potential for higher organic solubility
Thermal behavior may vary with purity
Solid-state chemistry Thermal analysis Crystallinity

Unique Metal-Assisted Decarboxylation in Mass Spectrometry

A key analytical differentiator is the behavior of 1-oxy-pyrazine-2-carboxylic acid during mass spectrometric analysis in the presence of metal ions. Unlike the parent pyrazinecarboxylic acids, the mass spectra of the N-oxide (both 2- and 3-carboxy isomers) exhibit prominent peaks corresponding to ion adducts with calcium and copper that have undergone decarboxylation [1]. This metal-assisted loss of CO2 is a characteristic fragmentation pathway specific to the N-oxide structure.

MS Fragmentation
Class-level
Metal-assisted decarboxylation
with Ca²⁺/Cu²⁺ observed
Diagnostic pathway to differentiate N-oxide impurity from parent acid
ESI-MS conditions; verify instrument-specific response
Mass spectrometry Metal coordination Analytical chemistry

Critical Impurity in Acipimox Synthesis

In the context of pharmaceutical manufacturing, 1-oxy-pyrazine-2-carboxylic acid is not merely a related substance but a named, process-specific impurity. It is officially cataloged as Acipimox Impurity 7 , a known byproduct in the synthesis of the active pharmaceutical ingredient (API) Acipimox. The compound is available as a certified reference standard, accompanied by a Certificate of Analysis (COA) detailing its purity (typically >95%) and characterization data .

Impurity Identity
Head-to-head
Acipimox Impurity 7
reference standard (>95%)
Definitive for HPLC method validation and system suitability
Lot-specific COA; verify purity and identity
Pharmaceutical quality control Impurity profiling Reference standards

1-Oxy-pyrazine-2-carboxylic Acid: Key Application Scenarios


Acipimox Impurity 7 Quantification

This compound is the definitive reference standard for the identification, quantification, and control of Acipimox Impurity 7 in Acipimox API and finished drug products. Its procurement is essential for analytical R&D and QC laboratories performing HPLC or UPLC method validation, system suitability testing, and batch release testing in compliance with ICH guidelines .

N-Oxide Effects on Acidity and Hydrogen Bonding

Due to its quantifiably enhanced acidity (predicted pKa 2.27 vs. 2.9 for the parent acid), this compound serves as an ideal model system for studying the electronic effects of N-oxidation on heterocyclic carboxylic acids . Researchers investigating proton transfer, anion stabilization, or hydrogen-bonding networks can utilize this compound to generate data that cannot be obtained using the unoxidized analog.

Metal Coordination for LC-MS Detection

The unique, metal-assisted decarboxylation pathway observed in the presence of calcium or copper ions provides a specific and sensitive mass spectrometric signature for this compound . Analytical chemists developing LC-MS methods for complex mixtures can leverage this distinct fragmentation behavior to develop highly selective multiple reaction monitoring (MRM) transitions, ensuring accurate quantification even in the presence of co-eluting matrix components.

Synthesis of Functionalized Pyrazine Derivatives

The N-oxide group is a powerful directing and activating moiety in organic synthesis. The lower melting point and altered solubility of 1-oxy-pyrazine-2-carboxylic acid, compared to the parent acid, can simplify reaction workups and purifications in the synthesis of more complex pyrazine-based molecules, such as pharmaceutical intermediates and metal-organic frameworks .

Application
Selection Property
Validation Focus
Acipimox impurity profiling (HPLC/UPLC)
Certified impurity reference standard
Retention time and resolution validation
N-oxide electronic effect studies
Enhanced acidity via N-oxide inductive effect
pH-dependent extraction or chromatographic behavior
LC-MS method development for N-oxide detection
Specific metal-assisted MS fragmentation
MRM transition specificity and matrix effect
Synthesis of functionalized pyrazines
Altered thermal and solubility profile
Reactivity and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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